molecular formula C12H15BrClN B6158151 5-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride CAS No. 2551116-78-8

5-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride

Cat. No.: B6158151
CAS No.: 2551116-78-8
M. Wt: 288.6
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Description

5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride is a chemical compound with the molecular formula C12H14BrN·HCl It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride typically involves the reaction of 5-bromoindene with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the spiro compound. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of 5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
  • 5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione

Uniqueness

5-bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride is unique due to its specific spiro structure and the presence of a bromine atom, which imparts distinct chemical properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

2551116-78-8

Molecular Formula

C12H15BrClN

Molecular Weight

288.6

Purity

95

Origin of Product

United States

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